
7-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-4-carbonyl chloride is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a chloro group at the 7th position, a vinyl group at the 2nd position, and a carbonyl chloride group at the 4th position. Additionally, the vinyl group is further substituted with a 5-nitrofuran moiety. This unique structure imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration of Furan:
Formation of Vinyl Group: The vinyl group is introduced through a reaction involving the nitrofuran derivative and an appropriate vinylating agent.
Quinoline Ring Formation: The quinoline ring system is synthesized using methods such as the Skraup, Doebner von Miller, or Combes procedures.
Chlorination: The chloro group is introduced at the 7th position of the quinoline ring using chlorinating agents.
Carbonyl Chloride Formation: The carbonyl chloride group is introduced at the 4th position of the quinoline ring through a reaction with thionyl chloride or oxalyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The nitrofuran moiety can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
7-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-4-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-4-carbonyl chloride involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription. Additionally, the nitrofuran moiety can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino): Similar in having a nitrofuran moiety but differs in the presence of a thiadiazole ring.
7-Chloroquinoline Derivatives: Similar in having a chloroquinoline structure but differ in the type and position of substituents.
Uniqueness
7-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-4-carbonyl chloride is unique due to its combination of a nitrofuran moiety, a vinyl group, and a carbonyl chloride group on a quinoline ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C16H8Cl2N2O4 |
|---|---|
Molecular Weight |
363.1 g/mol |
IUPAC Name |
7-chloro-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carbonyl chloride |
InChI |
InChI=1S/C16H8Cl2N2O4/c17-9-1-5-12-13(16(18)21)8-10(19-14(12)7-9)2-3-11-4-6-15(24-11)20(22)23/h1-8H/b3-2+ |
InChI Key |
JXBKCUGNKMLTEV-NSCUHMNNSA-N |
Isomeric SMILES |
C1=CC2=C(C=C(N=C2C=C1Cl)/C=C/C3=CC=C(O3)[N+](=O)[O-])C(=O)Cl |
Canonical SMILES |
C1=CC2=C(C=C(N=C2C=C1Cl)C=CC3=CC=C(O3)[N+](=O)[O-])C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


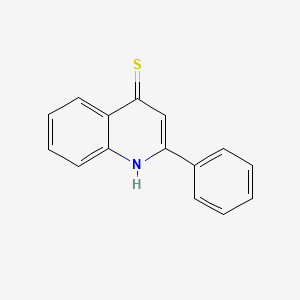
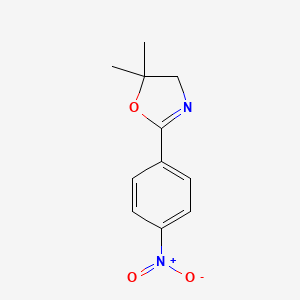
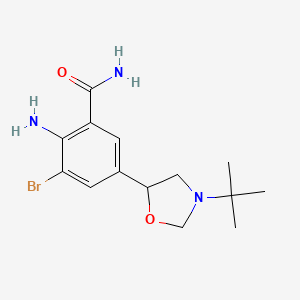
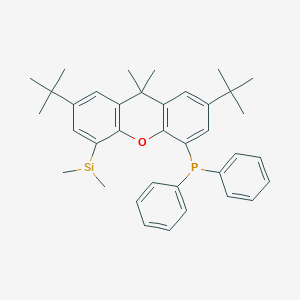
![N-(Dibenzo[b,d]furan-3-yl)cyclobutanecarboxamide](/img/structure/B12885713.png)

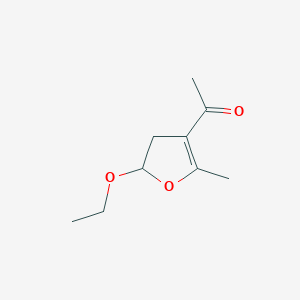
![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline](/img/structure/B12885743.png)
![2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one](/img/structure/B12885750.png)
![[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12885762.png)
![2-{1-[5-(Propan-2-yl)furan-2-yl]butyl}cyclohexan-1-one](/img/structure/B12885763.png)
![2-Hydroxy-2-(2-(methylthio)benzo[d]oxazol-4-yl)acetic acid](/img/structure/B12885765.png)


